2-Chloro-3,5-difluorobenzotrifluoride
Description
The Significance of Perfluorinated and Partially Fluorinated Benzene (B151609) Derivatives in Advanced Organic Synthesis
Perfluorinated and partially fluorinated benzene derivatives are pivotal intermediates in advanced organic synthesis. The introduction of fluorine atoms and fluorine-containing groups like trifluoromethyl (-CF3) dramatically alters the electronic nature of the benzene ring. Fluorine's high electronegativity creates strong carbon-fluorine bonds and exerts a powerful inductive electron-withdrawing effect, while the trifluoromethyl group is known for its significant electron-withdrawing nature and metabolic stability. nih.govgoogle.com These electronic modifications can influence the reactivity and selectivity of subsequent chemical transformations.
Fluorination can decrease the aromaticity of the benzene ring by diminishing π electron delocalization. nih.govresearchgate.net This perturbation of the π cloud is a result of two competing factors: the inductive effect, where fluorine atoms attract electron density through sigma bonds, and the resonance effect, where fluorine's lone pairs can donate electron density to the ring. nih.gov The balance of these effects makes these compounds versatile platforms for synthesizing more complex molecules. Benzotrifluoride (B45747) (BTF) and its derivatives, for example, are widely used as specialty solvents and as crucial intermediates for crop protection chemicals, pharmaceuticals, and dyes. kowachemical.comresearchgate.net
Contextualizing 2-Chloro-3,5-difluorobenzotrifluoride within Fluorine Chemistry Scholarship
This compound is a member of the halogenated benzotrifluoride family. This classification signifies a molecule based on a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and two fluorine atoms. While extensive, detailed research specifically isolating the synthesis and reactivity of the 2-chloro-3,5-difluoro isomer is not widely available in public literature, its chemical significance can be understood by examining its structural components and comparing it to closely related, well-documented analogues.
The trifluoromethyl group is a key feature, known to enhance metabolic stability and binding affinity in bioactive molecules. google.com The presence and specific placement of the chlorine and fluorine atoms on the aromatic ring provide multiple reactive sites, allowing for diverse chemical modifications through reactions like nucleophilic aromatic substitution. Analogous compounds, such as 2-Chloro-3,5-dinitrobenzotrifluoride, are recognized as highly versatile intermediates in the production of agrochemicals, dyes, and pharmaceuticals. nbinno.com Given its structure, this compound serves as a specialized building block for creating complex, fluorine-containing target molecules.
Interactive Table 1: Physicochemical Properties of Benzotrifluoride Use the filter to explore the properties of the base compound.
Research Trajectories and Academic Value of Halogenated Benzotrifluoride Compounds
The academic and industrial value of halogenated benzotrifluoride compounds is well-established, with research primarily focused on their application as synthetic intermediates. googleapis.comepo.org This class of chemicals is instrumental in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov For instance, processes have been developed for the preparation of chlorobenzotrifluoride compounds from nitrobenzotrifluorides, highlighting their role as precursors to agricultural products. googleapis.comepo.org The introduction of halogen atoms is a critical strategy in designing agrochemicals with optimal efficacy and environmental safety profiles. nih.gov
In the pharmaceutical sector, these compounds are foundational for creating new therapeutic agents. The trifluoromethyl group, in particular, is a prevalent feature in many FDA-approved drugs. google.com The strategic placement of chlorine and fluorine on the benzotrifluoride scaffold allows chemists to fine-tune a molecule's properties to enhance its biological activity. Research shows that related dinitro-substituted compounds are key intermediates for producing various drugs, including antimicrobial and anticancer agents. nbinno.com The versatility and reactivity of halogenated benzotrifluorides ensure their continued importance in synthetic chemistry and drug discovery. nbinno.comgoogle.com
Interactive Table 2: Properties of Selected Halogenated Benzotrifluoride Derivatives This table shows data for well-documented analogues to provide context for the chemical class. Use the filter to compare compounds.
Structure
3D Structure
Properties
CAS No. |
1261733-98-5 |
|---|---|
Molecular Formula |
C7H2ClF5 |
Molecular Weight |
216.53 g/mol |
IUPAC Name |
2-chloro-1,5-difluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-6-4(7(11,12)13)1-3(9)2-5(6)10/h1-2H |
InChI Key |
YAOBMQFGHMUUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Chloro 3,5 Difluorobenzotrifluoride Analogs
Mechanistic Investigations of C-F Bond Activation and Functionalization
The trifluoromethyl group is known for its robustness and chemical stability due to the high strength of the carbon-fluorine bonds. nih.gov However, recent advancements in synthetic chemistry have unveiled methods for the selective activation and transformation of these C-F bonds, providing pathways to novel difluorinated compounds. nih.gov
The selective transformation of a C-F bond in an aromatic trifluoromethyl group is a significant challenge because the cleavage of one C-F bond can weaken the remaining ones, often leading to over-reaction where all three fluorine atoms are cleaved. Despite this, methodologies have been developed to achieve the selective mono-functionalization of the CF3 group.
One strategy involves the use of an ortho-silyl group, which can assist in the selective activation of a single C-F bond. researchgate.net For instance, catalytic thiolation and azidation of a C-F bond in trifluoromethylarenes have been accomplished using ytterbium triflate as a catalyst. researchgate.net This approach avoids further C-F bond cleavage, yielding a variety of difluoromethylenes. researchgate.net Other methods for achieving selective single C-F activation include the use of low-valent metals, transition metal catalysis, Frustrated Lewis Pairs (FLP), and photoredox catalysis. nih.gov These techniques have enabled the synthesis of difluoromethylated arenes and difluoroalkenes from trifluoromethyl precursors. nih.gov
A fluoride-initiated coupling reaction between trifluoromethylarenes and allylsilanes has also been reported, which provides access to allylated α,α-difluorobenzylic compounds. acs.org Mechanistic studies of this reaction suggest a base-induced single electron transfer pathway is responsible for the high efficiency and selectivity of this C-F substitution process. acs.org
Table 1: Methodologies for Selective C-F Bond Transformation in Trifluoromethylarenes
| Methodology | Key Features | Resulting Products |
| Ortho-silyl group assistance | Catalyzed by ytterbium triflate; avoids over-reaction. researchgate.net | Difluoromethylenes (e.g., with thio or azido groups). researchgate.net |
| Transition Metal Catalysis | Employs various transition metals to mediate the reaction. nih.gov | Difluoromethylated arenes, difluoroalkenes. nih.gov |
| Photoredox Catalysis | Uses light to initiate the C-F activation process. nih.gov | Difluoromethylated arenes, difluoroalkenes. nih.gov |
| Fluoride-initiated coupling | Reaction with allylsilanes initiated by a fluoride (B91410) source. acs.org | Allylated α,α-difluorobenzylic compounds. acs.org |
Combined computational and experimental studies have been crucial in elucidating the mechanisms governing the reactivity of trifluoromethylarenes. nih.govprinceton.edu Density Functional Theory (DFT) calculations, for example, have been used to model the reaction pathways of fluoroarenes with various reagents. nih.gov
One such study investigated the C-F bond activation of fluoroarenes using low-valent Magnesium(I) species. nih.gov The research combined experimental results with DFT calculations to determine that the reaction proceeds through a concerted SNAr-like pathway. In this mechanism, one magnesium center acts as a nucleophile while the other acts as an electrophile, facilitating the cleavage of the C-F bond and the formation of new Mg-C and Mg-F bonds. nih.gov The experimentally determined Gibbs activation energy for the reaction of hexafluorobenzene (B1203771) was found to be in good agreement with the value calculated using DFT. nih.gov
Other studies have explored the hydrodefluorination of fluoroaromatics. For fluorobenzene, dual mechanistic pathways have been identified: one involving a hydridic attack on the aromatic ring and fluoride abstraction, and another proceeding through an initial ortho C-H activation followed by β-fluoride elimination to form a benzyne complex. nih.gov Kinetic studies on C-F activation by iridium complexes have also been performed, revealing complex mechanisms involving cationic intermediates that can influence the diastereoselectivity of the products. nih.gov
Nucleophilic Reactivity and Substitution Pathways on 2-Chloro-3,5-difluorobenzotrifluoride Derivatives
The electron-deficient nature of the aromatic ring in halogenated benzotrifluorides makes it susceptible to nucleophilic attack. This reactivity is the basis for various substitution pathways.
The trifluoromethyl group, typically considered stable, can be "activated" under anionic conditions to participate in chemical transformations. nih.govresearchgate.net This activation facilitates the reaction of the CF3 group with nucleophiles under surprisingly mild conditions.
For example, anionically activated aromatic trifluoromethyl groups can react with amino nucleophiles that contain a second nucleophilic group (like NH, OH, or SH) in aqueous sodium hydroxide to form C-C linked aryl-heterocycles in good to excellent yields. nih.govresearchgate.net This method is notable for its high functional group tolerability. nih.gov The one-pot reaction of an activated trifluoromethyl group with a nucleophile like 2-aminobenzenethiol provides an efficient route to 2-arylbenzothiazoles. researchgate.net This transformation highlights the potential of using the CF3 group as a synthetic handle for constructing complex molecular architectures. researchgate.net
Derivatives of this compound are expected to undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the halogen substituents. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the specific halogen being displaced.
In polyfluoroarenes, nucleophilic attack often occurs at the carbon atom where the electron density is lowest, and a fluoride anion is subsequently eliminated. mdpi.com For instance, the reaction of octafluorotoluene with phenothiazine results in the selective substitution of the fluorine atom at the para position relative to the trifluoromethyl group. mdpi.com For a substrate like this compound, the chlorine atom and the fluorine atoms are all potential leaving groups. The relative reactivity would depend on the reaction conditions and the nucleophile used. Kinetic studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives have shown that these reactions follow a second-order, addition-elimination mechanism, which is characteristic of SNAr reactions. researchgate.net
Table 2: Nucleophilic Reactions on Halogenated Benzotrifluoride (B45747) Analogs
| Substrate Type | Nucleophile | Reaction Type | Key Finding |
| Anionically activated trifluoromethylarenes | Amino nucleophiles (with secondary NH, OH, SH) | Heterocycle formation | Forms C-C linked aryl-heterocycles under mild aqueous conditions. nih.govresearchgate.net |
| Octafluorotoluene | Phenothiazine | SNAr | Selective substitution of the para-fluorine atom. mdpi.com |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Aniline derivatives | SNAr | Follows a second-order, addition-elimination mechanism. researchgate.net |
Electrophilic Substitution Patterns in Halogenated Benzotrifluoride Systems
Electrophilic aromatic substitution (SEAr) on a benzene (B151609) ring is significantly influenced by the electronic properties of the existing substituents. wikipedia.org For a molecule like this compound, all substituents (Cl, F, and CF3) are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. uci.edu This is due to their electron-withdrawing inductive effects. uci.edu
The directing effect of these substituents determines the position of the incoming electrophile.
Trifluoromethyl group (CF3): The CF3 group is strongly deactivating and a meta-director. uci.edu It strongly withdraws electron density through its inductive effect and has no significant resonance donation capability, thus destabilizing the ortho and para transition states relative to the meta transition state. libretexts.org
In a system like this compound, the positions for electrophilic attack are limited. The directing effects of the multiple deactivating groups are competitive. The powerful meta-directing influence of the CF3 group and the ortho-, para-directing nature of the halogens will dictate the outcome. Given the strong deactivation of the ring, forcing conditions would likely be required for any electrophilic substitution to occur. The substitution pattern would favor the position that is least deactivated, which is typically determined by a complex interplay of the inductive and resonance effects of all substituents. For instance, vapor-phase chlorination of benzotrifluoride at high temperatures predominantly yields the meta-isomer, consistent with the deactivating, meta-directing nature of the CF3 group. researchgate.net
Ortho-Deprotonation Strategies for Benzotrifluorides
The functionalization of aromatic rings is often guided by the electronic nature of existing substituents. While the trifluoromethyl group is a strong deactivating and meta-directing group in classical electrophilic aromatic substitution, the regioselective functionalization at the position ortho to this group can be achieved through a strategy known as Directed ortho-Metalation (DoM).
This process circumvents the typical electronic preference by employing a Directed Metalation Group (DMG) on the aromatic ring. The DMG, which contains a heteroatom (e.g., O, N), acts as a Lewis base to coordinate with a strong organolithium base, such as n-butyllithium (n-BuLi). This coordination brings the base into proximity with the ortho C-H bond, facilitating its deprotonation (lithiation) to form a thermodynamically stable aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position.
For benzotrifluoride analogs that lack a potent DMG, direct deprotonation is more challenging and less regioselective. The trifluoromethyl group itself does not effectively direct lithiation to the ortho position. However, the introduction of a DMG elsewhere on the ring can control the site of metalation, enabling functionalization adjacent to the directing group. The choice of a sufficiently strong, non-nucleophilic base is critical to ensure deprotonation occurs without unwanted side reactions.
Friedel-Crafts Type Reactions with Fluorinated Aromatic Substrates
The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental methods for forming carbon-carbon bonds on aromatic rings. The reaction mechanism proceeds via electrophilic aromatic substitution, initiated by the generation of a potent electrophile—typically a carbocation for alkylation or an acylium ion for acylation—through the action of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
However, the applicability of Friedel-Crafts reactions to highly fluorinated and chlorinated aromatic substrates such as this compound is severely limited. The primary constraint is the powerful electron-withdrawing and deactivating nature of the trifluoromethyl group and the halogen substituents. These groups reduce the electron density of the aromatic π-system to such an extent that it becomes nucleophilic enough to attack the electrophile. Consequently, the initial step of the electrophilic aromatic substitution is energetically unfavorable, and the reaction typically fails to proceed. This deactivation is so profound that rings substituted with groups like -CF₃ are often used as solvents for Friedel-Crafts reactions on more activated substrates.
Oxidative and Reductive Transformations of Halogenated Benzotrifluorides
Formation of Carbonyl Compounds via C-F Cleavage
Although the trifluoromethyl group is known for its high stability, its conversion to a carbonyl group (such as in a carboxylic acid) represents an important transformation. This C-F bond cleavage can be achieved under specific, often harsh, conditions.
One method involves reacting trifluoromethyl-substituted arenes with superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H). In these highly acidic media, the CF₃ group can be activated, leading to the formation of reactive intermediates. Subsequent hydrolytic workup of the reaction mixture can yield the corresponding carboxylic acid. nih.gov For example, certain trifluoromethyl-substituted arenes have been shown to convert cleanly to carboxylic acids after treatment with superacid. nih.gov
A second pathway is photochemical hydrolysis. Direct UV irradiation of some benzotrifluoride derivatives in aqueous solutions can induce C-F bond hydrolysis, converting the trifluoromethyl group into a carboxylic acid group. ethz.chacs.org Studies have shown that this photohydrolysis is highly dependent on the other substituents on the aromatic ring; strong electron-donating groups, in particular, can enhance the rate of this photochemical transformation. ethz.chacs.org For instance, 3-aminobenzotrifluoride undergoes photohydrolysis to form the corresponding benzoic acid. acs.org
Reductive Dehalogenation of Fluorinated and Chlorinated Aromatic Rings
Reductive dehalogenation is a process that replaces a halogen atom on an aromatic ring with a hydrogen atom. The feasibility of this reaction is directly related to the strength of the carbon-halogen bond. For halogenated benzotrifluorides containing different halogens, such as this compound, selective dehalogenation is possible due to the significant difference in bond dissociation energies.
The C-Cl bond is considerably weaker than the C-F bonds present in both the fluoro substituents and the trifluoromethyl group. This energy difference allows for the selective reductive cleavage of the C-Cl bond while leaving the C-F bonds intact. Common methods for this transformation include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or the use of reducing metals. The general order of reactivity for reductive hydrodehalogenation is C-I > C-Br > C-Cl >> C-F.
| Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| C-F | ~109 |
| C-Cl | ~81 |
| C-Br | ~67 |
| C-I | ~53 |
This table displays the approximate bond dissociation energies for carbon-halogen bonds on an aromatic ring, illustrating the significantly higher energy required to cleave a C-F bond compared to a C-Cl bond.
Exploration of Radical and Photochemical Reactions involving Fluorinated Aromatic Compounds
Beyond the classical ionic reaction pathways, radical and photochemical reactions offer alternative and powerful methods for the transformation of fluorinated aromatic compounds. These approaches can overcome some of the limitations associated with the low reactivity of electron-deficient arenes.
A notable modern strategy is photoredox-catalyzed nucleophilic aromatic substitution (SₙAr). Traditional SₙAr reactions are most effective on aromatic rings that are activated by strong electron-withdrawing groups. However, photoredox catalysis can enable the substitution of fluoride on unactivated, electron-neutral, or even electron-rich fluoroarenes. nih.gov In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) event with the fluoroarene. This generates a cation radical intermediate, which is significantly more susceptible to nucleophilic attack than the neutral ground-state molecule. nih.gov This cation radical-accelerated SₙAr provides a mild and versatile method for C-F functionalization under conditions that are often incompatible with traditional methods.
Other photochemical processes can also be initiated by UV irradiation. The photolysis of benzotrifluoride derivatives can lead to C-F bond hydrolysis, as mentioned previously. ethz.chacs.org Furthermore, photochemical reactions can generate radical intermediates that participate in a variety of transformations, including dehalogenation or coupling reactions, providing synthetic routes that are not accessible through thermal ionic pathways.
Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 3,5 Difluorobenzotrifluoride Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-3,5-difluorobenzotrifluoride. By analyzing the chemical shifts and spin-spin coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial relationships of the atoms can be established.
The substitution pattern on the aromatic ring of this compound—featuring a chlorine atom, two fluorine atoms, and a trifluoromethyl group—creates a distinct electronic environment for each nucleus, resulting in a unique set of chemical shifts.
¹H NMR: The molecule has two aromatic protons. The proton at the C4 position is expected to be a triplet of doublets, influenced by coupling to the adjacent fluorine at C3 and C5, and a smaller long-range coupling to the CF₃ group. The proton at the C6 position would likely appear as a doublet of doublets, primarily due to coupling with the fluorine at C5 and a long-range coupling to the CF₃ group.
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show three distinct signals: one for the CF₃ group and one for each of the non-equivalent fluorine atoms on the aromatic ring (F3 and F5). The CF₃ group signal would likely be a singlet or a finely split multiplet due to long-range couplings. The signals for F3 and F5 would appear as complex multiplets due to coupling with each other, the aromatic protons, and potentially the CF₃ group.
¹³C NMR: The ¹³C NMR spectrum will display seven signals corresponding to the six aromatic carbons and the one carbon of the trifluoromethyl group. The carbon of the CF₃ group will appear as a characteristic quartet due to the strong one-bond coupling to the three fluorine atoms (¹J(C,F)). The aromatic carbons will exhibit complex splitting patterns and chemical shifts influenced by the attached halogens. Carbons directly bonded to fluorine (C3 and C5) will show large one-bond C-F coupling constants.
Illustrative ¹³C NMR Data for a Related Compound: 4-Chloro-3,5-dinitrobenzotrifluoride (B147460)
While specific data for the target compound is unavailable, the following table for a related dinitro-substituted analog illustrates the type of data obtained from ¹³C NMR.
| Carbon Atom | Chemical Shift (ppm) |
| CF₃ | ~120 (quartet) |
| C-Cl | Varies |
| C-NO₂ | Varies |
| C-H | Varies |
| C-CF₃ | Varies |
Note: This interactive table contains representative data for a related compound to illustrate the technique.
Spin-spin coupling constants provide valuable information about the through-bond and through-space interactions between nuclei, confirming the molecular structure.
ⁿJ(H,F) Coupling: Vicinal coupling (³J(H,F)) between the aromatic protons and adjacent fluorine atoms is expected to be in the range of 5-10 Hz. A four-bond coupling (⁴J(H,F)) between H6 and F5 would also be observed. Long-range coupling between the aromatic protons and the CF₃ group (e.g., ⁵J(H,F)) is also possible and provides further structural confirmation.
ⁿJ(C,F) Coupling: The magnitude of carbon-fluorine coupling constants is highly dependent on the number of intervening bonds.
¹J(C,F): A large one-bond coupling constant is expected for the CF₃ carbon and the carbons directly attached to fluorine (C3 and C5), typically exceeding 200 Hz.
²J(C,F): Two-bond couplings, for example between C2 and F3, will be smaller, generally in the range of 20-30 Hz.
³J(C,F) and ⁴J(C,F): Three- and four-bond couplings will be smaller still but are crucial for assigning the signals of the quaternary carbons.
The interpretation of these coupling constants helps to confirm the substitution pattern on the aromatic ring. The transmission of spin information can occur through the sigma-bond framework or through-space interactions, particularly when a fluorine nucleus is involved.
Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bonds.
C-F Stretching (Aromatic): Strong bands are expected in the 1200-1350 cm⁻¹ region.
CF₃ Stretching: Very strong and characteristic symmetric and asymmetric stretching vibrations are anticipated in the 1100-1300 cm⁻¹ range.
C-Cl Stretching: A band in the 600-800 cm⁻¹ region is expected for the carbon-chlorine bond.
C=C Stretching (Aromatic): Several bands of medium intensity would appear in the 1400-1600 cm⁻¹ region.
C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F stretches are strong in the IR, aromatic ring vibrations are often more prominent in the Raman spectrum, which can be useful for confirming the substitution pattern.
Illustrative Vibrational Frequencies for Halogenated Benzenes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aromatic C=C Stretch | 1400 - 1600 |
| CF₃ Asymmetric Stretch | ~1280 |
| CF₃ Symmetric Stretch | ~1140 |
| Aromatic C-F Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: This interactive table contains typical frequency ranges for the functional groups present in the target molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Key fragmentation pathways would likely involve:
Loss of a fluorine atom from the trifluoromethyl group to form an [M-F]⁺ ion.
Loss of the entire CF₃ group, leading to a prominent [M-CF₃]⁺ fragment.
Loss of a chlorine atom to give an [M-Cl]⁺ ion.
Analysis of the isotopic patterns and the masses of the fragment ions allows for the confirmation of the elemental composition and aids in the structural elucidation. For instance, the mass spectrum of the related compound 2,5-Dichlorobenzotrifluoride shows a molecular weight of 215 u. nist.gov
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities or other components in a mixture before it enters the mass spectrometer for detection and identification. This is particularly useful for purity assessment and for identifying the compound in complex matrices. The retention time from the GC provides an additional parameter for identification when compared against a known standard.
For less volatile derivatives or in situations requiring higher separation efficiency and sensitivity, UHPLC-MS/MS is a valuable tool. While the parent compound is likely volatile enough for GC-MS, UHPLC could be employed for the analysis of its reaction products or metabolites. The use of tandem mass spectrometry (MS/MS) would involve selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This technique provides enhanced specificity and structural information, making it a powerful tool for quantitative analysis and the characterization of trace-level components.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.
A thorough search of crystallographic databases and peer-reviewed literature did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound. The generation of a data table for its solid-state molecular geometry is therefore not possible at this time.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of chemical compounds and for the analysis of complex mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.
Despite the importance of these techniques in chemical synthesis and quality control, a specific, detailed chromatographic method for the purity assessment of this compound has not been described in the available scientific literature. While methods for related fluorinated and chlorinated aromatic compounds exist, the direct application and optimization of these methods for this compound have not been reported. Therefore, a data table detailing retention times, column specifications, and detection parameters for the analysis of this specific compound cannot be provided.
Computational Chemistry and Theoretical Modeling of 2 Chloro 3,5 Difluorobenzotrifluoride Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic properties of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate various molecular properties of halogenated aromatic compounds. researchgate.netprensipjournals.com These calculations provide a detailed picture of the molecule at the electronic level.
The electronic structure of a molecule dictates its reactivity. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. orientjchem.org
For a molecule like 2-Chloro-3,5-difluorobenzotrifluoride, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The LUMO, conversely, would likely be distributed over the π* anti-bonding orbitals of the ring, influenced by the electron-withdrawing effects of the fluorine, chlorine, and trifluoromethyl substituents. These electron-withdrawing groups are predicted to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. wuxibiology.com
Molecular Electrostatic Potential (MEP) maps are another vital tool derived from electronic structure calculations. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the electronegative fluorine and chlorine atoms, along with the CF3 group, would create regions of negative electrostatic potential, while the hydrogen atom on the ring would be associated with a region of positive potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of a Substituted Benzotrifluoride (B45747) Analogue
This table presents typical data obtained from DFT (B3LYP/6-311+G(d,p)) calculations for a representative diorganotin(IV) 2-chloridophenylacetohydroxamate complex, illustrating the types of electronic descriptors calculated for complex aromatic systems. nih.gov
| Parameter | Calculated Value | Unit | Significance |
| HOMO Energy | -8.01 | eV | Relates to electron-donating ability |
| LUMO Energy | -1.97 | eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.04 | eV | Indicator of chemical reactivity/stability |
| Ionization Potential (I) | 8.01 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.97 | eV | Energy released when gaining an electron |
| Electronegativity (χ) | 4.99 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.02 | eV | Resistance to change in electron distribution |
DFT calculations are widely used to predict vibrational (Infrared and Raman) and NMR spectra. researchgate.netnanobioletters.com By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using scaling factors to achieve excellent agreement with experimental data. nih.gov This comparison is crucial for assigning specific vibrational modes (e.g., C-F stretches, C-Cl stretches, aromatic ring vibrations) to the peaks observed in experimental FT-IR and FT-Raman spectra, thereby confirming the molecular structure. researchgate.net
Similarly, NMR chemical shifts (¹³C, ¹H, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. prensipjournals.com Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be compared directly with experimental results to aid in the assignment of complex spectra and validate the computed molecular geometry. prensipjournals.comnanobioletters.com
Table 2: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Halogenated Pyridine (B92270) Analogue (3,5-DCTFP)
This table demonstrates the typical correlation between experimental and DFT (B3LYP/6-31G*) calculated vibrational frequencies for a related halogenated aromatic compound, 3,5-dichloro-2,4,6-trifluoropyridine. researchgate.net
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) |
| Ring Stretching | 1629 | 1630 | 1629 |
| Ring Stretching | 1573 | 1572 | 1574 |
| C-F Stretching | 1475 | 1478 | 1475 |
| C-F Stretching | 1345 | 1345 | 1345 |
| Ring Breathing | 1045 | 1045 | 1044 |
| C-Cl Stretching | 850 | 852 | 850 |
| C-Cl Stretching | 438 | 438 | 438 |
Molecular Dynamics and Conformational Studies of Fluorinated Benzene Derivatives
Molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including their conformational flexibility and interactions with other molecules, such as solvents. For fluorinated benzene derivatives, MD studies have revealed important trends in solvation and intermolecular ordering.
Studies on benzene and its fluorinated analogues (like hexafluorobenzene (B1203771) and trifluorobenzene) in various solvents show that fluorination significantly impacts solvation. For instance, fluorinated compounds are often better solvated in supercritical CO2 compared to their hydrogenated counterparts. researchgate.net This is attributed not necessarily to stronger individual interactions, but to a larger solvent-accessible surface area, which allows for a higher coordination number of solvent molecules. researchgate.net
Theoretical Exploration of Reaction Pathways and Energy Landscapes
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. By locating transition states (the highest energy point along a reaction coordinate) and intermediates, researchers can elucidate reaction mechanisms, calculate activation energies, and predict reaction kinetics.
For this compound, a key reaction pathway to explore would be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The benzene ring is activated towards this type of reaction by the strong electron-withdrawing trifluoromethyl and fluoro groups.
Theoretical modeling of SNAr reactions on analogous systems, such as the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines, has been performed. researchgate.net Such studies typically propose a two-stage addition-elimination mechanism. The first, often rate-determining, step involves the nucleophilic attack on the carbon atom bearing the leaving group (chlorine) to form a high-energy intermediate known as a Meisenheimer complex. The second step is the rapid elimination of the leaving group to restore aromaticity. Computational methods can be used to calculate the geometry and energy of the transition state leading to the Meisenheimer complex, thus providing the activation energy for the reaction. These calculations can also rationalize the effects of different nucleophiles or substituents on the reaction rate. researchgate.netresearchgate.net
Understanding the thermal stability and decomposition pathways of a chemical is critical for safety and for high-temperature applications. Theoretical studies can model these processes by identifying the weakest bonds in the molecule and calculating the energy required for their homolytic or heterolytic cleavage.
While specific studies on this compound are scarce, research on the thermal decomposition of other halogenated compounds like chloro-trifluoropropenes provides a methodological template. rsc.org These investigations use DFT to calculate the bond dissociation energies for all bonds in the molecule. The C-Cl bond is often a candidate for the initial cleavage step. The calculations then explore the subsequent reactions of the resulting radicals, mapping out a network of possible decomposition reactions and identifying the most likely products. Reactive molecular dynamics simulations can also be employed to model the decomposition of a large number of molecules at high temperatures, providing a dynamic picture of the process and the evolution of product formation over time. rsc.org
Analysis of Intra- and Intermolecular Interactions in Fluorinated Aromatics
The presence of multiple fluorine atoms on the aromatic ring of compounds like this compound significantly modulates their non-covalent interactions. rsc.org Computational modeling is a crucial tool for dissecting these forces, which govern molecular recognition, crystal packing, and material properties.
Fluorination impacts aromatic π-π interactions profoundly. While unsubstituted benzene rings typically engage in parallel-displaced or T-shaped stacking, the introduction of electron-withdrawing fluorine atoms alters the quadrupole moment of the aromatic ring. This can lead to different preferred geometries, such as face-to-face stacking with pentafluorophenyl groups, driven by electrostatic interactions between the electron-poor fluorinated ring and an electron-rich counterpart. rsc.org In systems with flexibly linked phenyl and pentafluorophenyl rings, intramolecular π-π interactions have been shown to significantly stabilize specific conformers in the gas phase. nih.govvu.nl
Computational studies have quantified these interactions. For instance, the interaction between a phenyl group and a pentafluorophenyl group can result in attractive stacking interactions. rsc.orgresearchgate.net The nature of these interactions is often a blend of electrostatic and dispersion forces. researchgate.net Density Functional Theory with Symmetry-Adapted Perturbation Theory (DFT-SAPT) is a powerful method for decomposing interaction energies into physically meaningful components such as electrostatics, exchange, induction, and dispersion.
In addition to π-π interactions, other non-covalent forces are critical in fluorinated aromatics. The substitution of fluorine atoms can create a "π-hole," a region of positive electrostatic potential on the face of the ring. This enables lone-pair-π-hole interactions, for example, with water molecules, which can be stronger than conventional hydrogen bonds in some fluorinated pyridine derivatives. illinois.edu Halogen bonding, involving the chlorine atom in this compound, is another key interaction. The anisotropic charge distribution around a covalently bonded halogen atom can create a positive region (the σ-hole) that interacts favorably with nucleophiles. nih.gov
The table below summarizes typical energies for various non-covalent interactions relevant to fluorinated aromatic systems.
| Interaction Type | Interacting Partners | Typical Energy (kJ/mol) | Primary Driving Force |
| π-π Stacking | Phenyl - Pentafluorophenyl | -1.6 to +2.2 researchgate.net | Electrostatics & Dispersion |
| Hydrogen Bond | C-F···H-O | 6 to 10 nih.gov | Electrostatics |
| Lone-pair-π-hole | Water Oxygen - Hexafluorobenzene | Stronger than H-bond in some cases illinois.edu | Electrostatics |
| van der Waals | Perfluorinated Aromatic - Neon | ~2 greater than hydrogenated analog nih.gov | Dispersion |
Note: The energies are context-dependent and can vary significantly with the specific molecular environment.
Computational Approaches to C-F Bond Stability and Reactivity Modulation
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which imparts high thermal and chemical stability to fluorinated compounds. acs.orgnih.gov However, its inertness also presents a challenge for synthetic functionalization. acs.org Computational chemistry provides indispensable tools for understanding the factors that govern C-F bond stability and for designing strategies to modulate its reactivity. nih.govresearchgate.net
Ab initio and Density Functional Theory (DFT) calculations are widely used to determine the geometric and electronic structures of fluorinated benzenes. researchgate.net These methods can accurately predict bond lengths, bond angles, and vibrational frequencies. Studies have shown that increasing fluorination on a benzene ring tends to decrease the C-F bond distance and alter the ring's geometry. researchgate.net For a molecule like this compound, computational models can predict how the combination of different halogen and trifluoromethyl substituents influences the properties of each specific C-F bond on the ring.
Computational approaches are also vital for investigating the mechanisms of C-F bond cleavage. nih.gov Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study enzymatic C-F bond activation, providing insights into transition states and reaction energetics that are difficult to probe experimentally. nih.gov These studies help elucidate how metalloenzymes, for instance, can cleave these robust bonds under mild conditions. nih.gov
Theoretical calculations can model various C-F activation strategies, including reactions mediated by frustrated Lewis pairs, organometallic reagents, and photoredox catalysts. acs.orgresearchgate.net By calculating reaction pathways and activation energy barriers, computational models can help predict the feasibility of a proposed synthetic route and guide the development of new catalysts and reagents for C-F functionalization. researchgate.net
The following table outlines common computational methods and their applications in studying the C-F bond in aromatic systems.
| Computational Method | Application | Key Insights Provided |
| Ab Initio (e.g., MP2) | Geometric Optimization | Accurate bond lengths and angles. nih.gov |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Activation energies, transition state geometries, reaction pathways. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Active site dynamics, substrate binding, catalytic mechanism. nih.gov |
| Atoms in Molecules (AIM) | Bonding Analysis | Characterization of bond critical points, electron density distribution. mdpi.com |
| Natural Bond Orbital (NBO) | Charge and Interaction Analysis | Atomic charges, orbital interactions, hyperconjugative effects. |
Through these computational lenses, a detailed picture of the electronic structure, stability, and potential reactivity of the C-F bonds in this compound can be developed, paving the way for its rational application in materials science and synthetic chemistry.
Q & A
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns, while ¹H NMR identifies chloro-substituents. Chemical shifts for aromatic protons typically appear at δ 7.2–8.1 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) resolve impurities, achieving >95% purity thresholds .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks at m/z 232.98 (M+H⁺) .
How can researchers resolve discrepancies in NMR data for fluorinated derivatives?
Advanced
Spectral contradictions often arise from dynamic exchange processes or paramagnetic impurities. Mitigation strategies include:
- Variable-Temperature NMR : Identifies conformational changes by analyzing signal splitting at low temperatures (−40°C).
- Deuterated Solvent Screening : DMSO-d₆ reduces line broadening compared to CDCl₃.
- Spin Simulation Software : Tools like MestReNova model coupling constants (e.g., ³JF-F ≈ 12 Hz) to validate assignments .
What derivatization strategies enhance trace detection in environmental matrices?
Advanced
Derivatization with pentafluorobenzyl bromide improves GC-MS sensitivity by introducing electron-capturing groups. Protocol:
React 1 mM compound with 2 mM derivatizing agent in acetone at 60°C for 1 hr.
Use UPLC with a BEH C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid mobile phase for separation.
Detection limits of 0.1 ppb are achievable with triple-quadrupole MS/MS .
How do trifluoromethyl groups influence nucleophilic aromatic substitution (NAS) reactivity?
Advanced
The electron-withdrawing trifluoromethyl group activates the benzene ring toward NAS by stabilizing the transition state. Key observations:
- Rate Enhancement : Meta-substituted derivatives react 5–10× faster than para analogs due to reduced steric hindrance.
- Solvent Effects : DMSO increases reactivity by stabilizing charged intermediates, while THF favors SNAr mechanisms. Computational studies (DFT/B3LYP) correlate LUMO energies (−2.1 eV) with reaction rates .
What safety protocols are critical for handling this compound?
Q. Intermediate
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Hazard codes H314 (skin corrosion) and H335 (respiratory irritation) mandate emergency eyewash/shower access .
How can crystallization challenges due to halogenated substituents be addressed?
Q. Advanced
- Solvent Selection : Mixed solvents (hexane/ethyl acetate, 4:1) improve crystal nucleation.
- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C reduces amorphous precipitation.
- Polymorph Control : Seeding with pre-characterized crystals ensures consistent monoclinic forms (space group P2₁/c) .
What computational methods predict vibrational modes and electronic properties?
Q. Advanced
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets accurately simulate IR bands (e.g., C-F stretches at 1150–1250 cm⁻¹).
- Molecular Dynamics : AMBER force fields model solvation effects in aqueous environments.
- Electrostatic Potential Maps : Identify electrophilic regions (σ-hole) for reaction site prediction .
How do multiple halogen atoms affect stability during storage?
Q. Intermediate
- Light Sensitivity : Store in amber glass at −20°C to prevent photolytic dehalogenation.
- Moisture Control : Desiccants (silica gel) prevent hydrolysis to benzoic acid derivatives.
- Decomposition Products : Monitor via TLC (Rf 0.3 in hexane/EtOAc) for 3,5-difluorobenzoic acid formation .
What strategies optimize regioselectivity in electrophilic substitutions?
Q. Advanced
- Directing Groups : Install nitro or carbonyl groups para to chloro substituents to direct incoming electrophiles.
- Catalytic Systems : Use FeCl₃ to enhance para-selectivity (80:20 para/meta ratio at 0°C).
- Microwave-Assisted Reactions : Reduce reaction times from 12 hr to 30 min while maintaining >85% yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
